Cas no 1448064-75-2 (N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide)
![N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1448064-75-2x500.png)
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[4-(2-carbamoylphenoxy)but-2-ynyl]-4-methylthiophene-2-carboxamide
- N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide
- VU0547975-1
- N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methylthiophene-2-carboxamide
- AKOS024555014
- 1448064-75-2
- F6412-6810
-
- インチ: 1S/C17H16N2O3S/c1-12-10-15(23-11-12)17(21)19-8-4-5-9-22-14-7-3-2-6-13(14)16(18)20/h2-3,6-7,10-11H,8-9H2,1H3,(H2,18,20)(H,19,21)
- InChIKey: GXKRCKCIAAHVJI-UHFFFAOYSA-N
- ほほえんだ: C1(C(NCC#CCOC2=CC=CC=C2C(=O)N)=O)SC=C(C)C=1
計算された属性
- せいみつぶんしりょう: 328.08816355g/mol
- どういたいしつりょう: 328.08816355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 497
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 110Ų
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6412-6810-75mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide |
1448064-75-2 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6412-6810-10μmol |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide |
1448064-75-2 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6412-6810-50mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide |
1448064-75-2 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6412-6810-5mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide |
1448064-75-2 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6412-6810-10mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide |
1448064-75-2 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6412-6810-100mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide |
1448064-75-2 | 100mg |
$372.0 | 2023-09-09 | ||
Life Chemicals | F6412-6810-2μmol |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide |
1448064-75-2 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6412-6810-1mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide |
1448064-75-2 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6412-6810-4mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide |
1448064-75-2 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6412-6810-15mg |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide |
1448064-75-2 | 15mg |
$133.5 | 2023-09-09 |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide 関連文献
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Hendrik Leopold,Thomas Strassner Dalton Trans., 2017,46, 7800-7812
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Tangpo Yang,Xin Li,Xiang David Li RSC Adv., 2020,10, 42076-42083
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Marianne R. Sommer,Lauriane Alison,Clara Minas,Elena Tervoort,Patrick A. Rühs,André R. Studart Soft Matter, 2017,13, 1794-1803
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Fung-Kit Tang,Jiaqian Zhu,Fred Ka-Wai Kong,Maggie Ng,Qingyuan Bian,Vivian Wing-Wah Yam,Anfernee Kai-Wing Tse,Yu-Chung Tse,Ken Cham-Fai Leung Chem. Commun., 2020,56, 2695-2698
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamideに関する追加情報
Professional Introduction to N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide (CAS No. 1448064-75-2)
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1448064-75-2, represents a fusion of structural complexity and potential biological activity. Its molecular architecture, featuring a thiophene core, a carbamoyl group, and an alkyne linkage, positions it as a promising candidate for further exploration in drug discovery and medicinal chemistry.
The structural elucidation of this compound reveals several key functional groups that are of particular interest to researchers. The presence of a thiophene ring suggests potential applications in the development of antimicrobial and anti-inflammatory agents, given the well-documented pharmacological properties of thiophene derivatives. Additionally, the incorporation of a carbamoylphenoxy moiety introduces a polar and hydrogen-bonding capability, which can enhance solubility and binding affinity to biological targets.
The alkyne functionality at the 1-position of the butyl chain provides a reactive site for further chemical modification, enabling the synthesis of more complex derivatives. This flexibility is particularly valuable in medicinal chemistry, where structural diversification is often essential for optimizing pharmacokinetic and pharmacodynamic profiles. The compound's overall structure also hints at potential interactions with enzymes and receptors, making it a compelling subject for computational modeling and experimental validation.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The thiophene scaffold, in particular, has been extensively studied for its role in various pharmacological applications. For instance, studies have demonstrated that thiophene derivatives exhibit significant activity against bacterial infections, viral infections, and even certain types of cancer. The compound under discussion shares this structural motif, suggesting that it may inherit some of these beneficial properties.
The carbamoyl group in N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide adds another layer of functionality that could be exploited for drug design. Carbamoyl groups are known to participate in hydrogen bonding interactions, which can be crucial for binding to biological targets such as proteins and nucleic acids. This feature makes the compound a candidate for developing small-molecule inhibitors or modulators of enzyme activity.
The synthesis of this compound involves multiple steps that showcase the ingenuity of modern organic chemistry techniques. The formation of the alkyne linkage requires precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the carbamoylphenoxy group necessitates careful selection of reagents and catalysts to achieve optimal results. These synthetic challenges highlight the compound's complexity but also underscore its potential as a building block for more sophisticated molecules.
Recent advancements in drug discovery have emphasized the importance of structure-based design and high-throughput screening. Computational methods, such as molecular docking and quantum mechanical calculations, have become indispensable tools for predicting binding affinities and identifying potential lead compounds. N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide is well-suited for these approaches due to its well-defined three-dimensional structure and diverse functional groups.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structure makes it an attractive candidate for materials science applications, particularly in the development of organic electronic materials such as conductive polymers and light-emitting diodes (LEDs). The thiophene ring and alkyne linkage can be tailored to create materials with specific electronic properties, opening up new possibilities for technological innovation.
In conclusion, N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its combination of a thiophene core, carbamoyl group, and alkyne linkage offers numerous opportunities for further exploration in both academic research and industrial applications. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine and materials science.
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